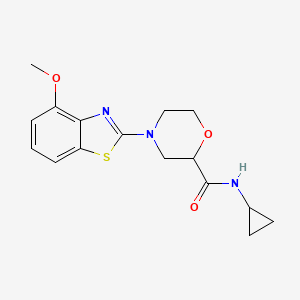

N-cyclopropyl-4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Description

N-cyclopropyl-4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at the 4-position, a morpholine ring linked via a carboxamide bridge, and a cyclopropyl substituent on the carboxamide nitrogen. The benzothiazole moiety is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The morpholine ring contributes to solubility and pharmacokinetic properties, while the cyclopropyl group may enhance metabolic stability. Structural characterization of such compounds typically employs crystallographic methods, as exemplified by the widespread use of SHELX software for small-molecule refinement .

Properties

IUPAC Name |

N-cyclopropyl-4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-21-11-3-2-4-13-14(11)18-16(23-13)19-7-8-22-12(9-19)15(20)17-10-5-6-10/h2-4,10,12H,5-9H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYVGWONNAIJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from patent literature and chemical databases. Below is a detailed analysis:

Benzothiazole Derivatives

- Example 1 (from ): 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid Key Differences:

- Replaces the morpholine-carboxamide group with a tetrahydroquinoline-thiazole-carboxylic acid scaffold.

- Pharmacological Relevance:

- Example 24 (from ): 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid Key Differences:

- Incorporates an adamantane group and a pyridopyridazine ring, enhancing lipophilicity and bulk.

- The carboxylic acid group may improve binding to charged residues in target proteins.

Morpholine-Containing Analogs ()

- 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine

- Key Differences:

- Substitutes the benzothiazole with a thiadiazole ring, altering electronic properties.

- 2-(3-Methylmorpholin-4-yl)ethan-1-amine

- Key Differences:

- Simplified structure with an ethylamine chain, reducing steric complexity.

- Lacks aromatic heterocycles, limiting π-π stacking interactions.

Carboxamide Derivatives ()

- N-(2-Oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)furan-2-carboxamide

- Key Differences:

- Replaces benzothiazole with benzodiazole, altering hydrogen-bonding capacity.

- The furan ring introduces oxygen-based polarity, contrasting with the methoxy group in the target compound.

- 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

- Key Differences:

- Features a chlorinated benzene ring instead of benzothiazole, reducing planarity.

- The hydroxy-isopropyl group may enhance solubility but decrease membrane permeability.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Research Findings and Implications

- Target Compound vs. Benzothiazole Derivatives: The cyclopropyl group in the target compound may confer greater metabolic stability compared to Example 1’s tetrahydroquinoline scaffold, which is prone to oxidative metabolism . However, the absence of a carboxylic acid group (as in Example 1) could reduce solubility, necessitating formulation adjustments.

Q & A

Basic: What are the standard synthetic protocols for N-cyclopropyl-4-(4-methoxy-1,3-benzothiazol-2-yl)morpholine-2-carboxamide, and how are intermediates characterized?

Answer:

The synthesis involves multi-step reactions, including cyclopropane ring formation, coupling of the benzothiazole moiety, and carboxamide functionalization. Key steps include:

- Cyclopropane Introduction : Cyclopropylamine is reacted with a morpholine precursor under controlled pH (6.5–7.5) to avoid ring-opening side reactions .

- Benzothiazole Coupling : A Suzuki-Miyaura cross-coupling reaction is used to attach the 4-methoxybenzothiazole group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

- Characterization : Intermediates are monitored via thin-layer chromatography (TLC) with UV detection. Final product purity is confirmed using ¹H/¹³C NMR (in deuterated DMSO or CDCl₃) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Basic: How is the molecular structure of this compound elucidated, and what software tools are recommended for crystallographic analysis?

Answer:

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

- Crystal Growth : Slow evaporation from methanol/ethanol mixtures to obtain single crystals .

- Refinement : Use SHELXL (for small-molecule refinement) and SHELXS (for structure solution) to resolve atomic positions. SHELX software is preferred for its robustness in handling twinned data and high-resolution refinement .

- SMILES Validation : Cross-reference experimental data with the canonical SMILES string (

C1CC1C2=NSC(=N2)N3CCOC(C3)C(=O)NC4CC4) to confirm stereochemistry .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

Answer:

- Comparative Scaffold Analysis : Compare analogues (e.g., thiadiazole vs. oxadiazole derivatives) using in vitro kinase inhibition assays. For example, replace the 4-methoxy group with fluorine to assess electron-withdrawing effects on receptor binding .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like tyrosine kinases. Prioritize modifications to the morpholine ring’s substituents to enhance solubility .

- Toxicity Screening : Use zebrafish embryo models to evaluate acute toxicity of derivatives, focusing on cyclopropyl group stability under physiological pH .

Advanced: What methodologies resolve contradictions in reported biological activities (e.g., apoptosis induction vs. cell proliferation modulation)?

Answer:

- Dose-Response Profiling : Conduct parallel assays (e.g., MTT for proliferation, Annexin V-FITC for apoptosis) across multiple cell lines (e.g., HeLa, MCF-7) to identify concentration-dependent effects .

- Target Validation : Use siRNA knockdown of suspected targets (e.g., PI3K/Akt pathway components) to isolate mechanisms. Confirm binding via surface plasmon resonance (SPR) with purified proteins .

- Meta-Analysis : Cross-reference published IC₅₀ values using standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Answer:

- Degradation Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column (λ = 254 nm). The morpholine ring is prone to hydrolysis at pH < 3, requiring neutral storage conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C). Store lyophilized samples at -20°C to prevent cyclopropane ring oxidation .

Basic: Which analytical techniques are critical for confirming the compound’s purity and identity?

Answer:

- Chromatography : Reverse-phase HPLC (method: 70% acetonitrile/30% H₂O, 1.0 mL/min flow rate) to achieve >95% purity .

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for cyclopropyl protons; δ 3.6–4.0 ppm for morpholine oxygens) and IR (amide I band at ~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 294.38 .

Advanced: What experimental challenges arise from the cyclopropyl group’s reactivity, and how are they mitigated?

Answer:

- Ring-Opening Reactions : Avoid protic solvents (e.g., water) during synthesis. Use aprotic solvents (DMF, THF) and inert atmospheres (N₂/Ar) .

- By-Product Formation : Monitor reactions via GC-MS to detect cyclopropane-derived aldehydes. Optimize reaction times (<12 hours) to minimize decomposition .

Advanced: How can researchers validate the compound’s biological activity against proposed targets (e.g., kinases)?

Answer:

- Kinase Profiling : Use a panel of 50+ recombinant kinases (e.g., EGFR, BRAF) in ADP-Glo assays. Compare inhibition with positive controls (e.g., imatinib) .

- Cellular Uptake : Label the compound with FITC and quantify intracellular accumulation via flow cytometry in drug-resistant cell lines .

Advanced: What crystallographic challenges arise from racemic mixtures, and how are enantiomers resolved?

Answer:

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Confirm enantiopurity via polarimetry .

- Crystallization : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate R/S enantiomers. Refine using SHELXL’s TWIN/BASF commands .

Basic: What are the compound’s key structural features influencing its pharmacokinetic profile?

Answer:

- Lipophilicity : The morpholine ring enhances water solubility (logP ~1.8), while the benzothiazole moiety contributes to membrane permeability .

- Metabolic Sites : The 4-methoxy group is susceptible to CYP450-mediated demethylation. Use hepatic microsome assays to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.